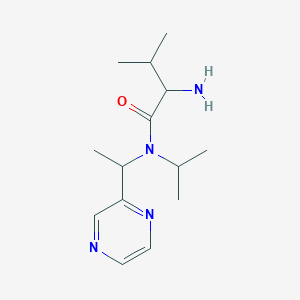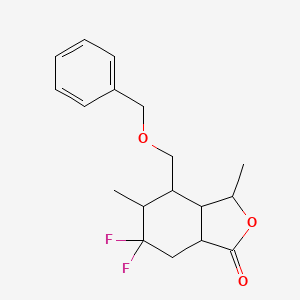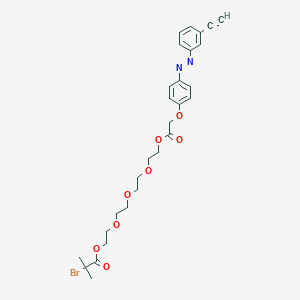
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethynylphenyl diazenyl group, a phenoxy group, and a bromo-methylpropanoate moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate typically involves multiple steps:
Formation of the Ethynylphenyl Diazenyl Intermediate: This step involves the diazotization of 3-ethynylaniline followed by coupling with a phenol derivative under acidic conditions.
Etherification: The intermediate is then subjected to etherification with a suitable halogenated ether to form the phenoxy linkage.
Esterification: The final step involves esterification with 2-bromo-2-methylpropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromo group can be substituted with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study the effects of diazenyl and ethynyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and diazenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.
相似化合物的比较
Similar Compounds
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-chloro-2-methylpropanoate
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-iodo-2-methylpropanoate
Uniqueness
The uniqueness of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the bromo group, in particular, may influence its reactivity in substitution reactions and its interaction with biological targets.
属性
分子式 |
C28H33BrN2O8 |
|---|---|
分子量 |
605.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[4-[(3-ethynylphenyl)diazenyl]phenoxy]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C28H33BrN2O8/c1-4-22-6-5-7-24(20-22)31-30-23-8-10-25(11-9-23)39-21-26(32)37-18-16-35-14-12-34-13-15-36-17-19-38-27(33)28(2,3)29/h1,5-11,20H,12-19,21H2,2-3H3 |
InChI 键 |
LVQKJLKHQKSNMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OCCOCCOCCOCCOC(=O)COC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


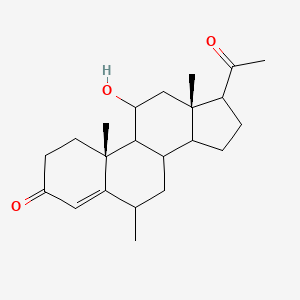
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
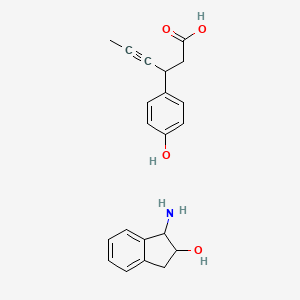
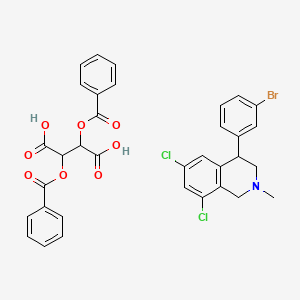
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
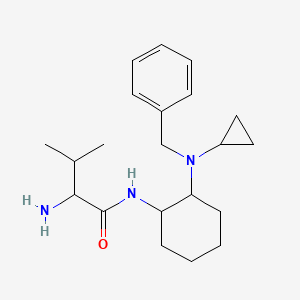
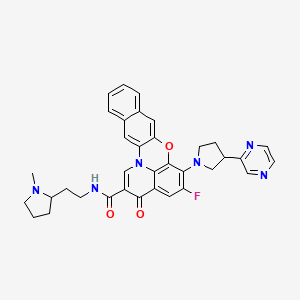
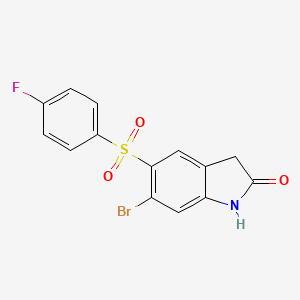
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
